molecular formula C21H22BrN3O2 B2429532 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide CAS No. 1797140-61-4

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2429532
CAS No.: 1797140-61-4
M. Wt: 428.33
InChI Key: NQYXLQCONFIHKX-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases in an aprotic solvent.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used but can include various substituted phenyl derivatives.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-bromophenyl)propanamide is unique due to its combination of a benzo[d]oxazole ring, a pyrrolidine ring, and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(2-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c22-17-8-2-1-6-15(17)11-12-20(26)23-14-16-7-5-13-25(16)21-24-18-9-3-4-10-19(18)27-21/h1-4,6,8-10,16H,5,7,11-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYXLQCONFIHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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